molecular formula C4H2F2INOS B6173853 3-(difluoromethoxy)-4-iodo-1,2-thiazole CAS No. 2731008-26-5

3-(difluoromethoxy)-4-iodo-1,2-thiazole

Cat. No.: B6173853
CAS No.: 2731008-26-5
M. Wt: 277
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Description

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with difluoromethoxy and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and iodine onto the thiazole ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-(Difluoromethoxy)-4-iodo-1,2-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins by forming hydrogen bonds and other interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the difluoromethoxy and iodine groups on the thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry .

Properties

CAS No.

2731008-26-5

Molecular Formula

C4H2F2INOS

Molecular Weight

277

Purity

95

Origin of Product

United States

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